1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one
Description
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one is a nitro-substituted indenopyridine derivative with the CAS registry number 88091-85-4 . Its structure comprises a fused indeno-pyridine backbone modified with a nitro group at the 7-position and an ethanone moiety at the 9-position.
The synthesis of this compound, as described in patent literature, involves coupling 1H-benzoimidazole-5-carboxylic acid with a brominated hexahydro-indeno[2,1-b]pyridine precursor under conditions analogous to Example 1 of the referenced patent, achieving a high yield of 95% . Characterization techniques such as liquid chromatography (LC) and high-resolution mass spectrometry (HRMS) confirm its identity, with a retention time (tR) of 2.83 min and a molecular ion peak at m/z = 396/398 (Br) [M+H]<sup>+</sup> .
Properties
CAS No. |
88091-85-4 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(7-nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-8(17)13-12-7-9(16(18)19)4-5-10(12)11-3-2-6-15-14(11)13/h2-7,15H,1H3 |
InChI Key |
UJQKAUHNIBJUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=CN2)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of indeno[2,1-b]pyridine followed by acetylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone involves its interaction with various molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Key Differences :
- Nitro Group Position : The target compound’s 7-nitro substitution contrasts with the 4-nitrophenyl group in 88091-83-2 , which may alter electronic properties (e.g., electron-withdrawing effects) and reactivity .
- Backbone Variation: Derivatives like 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one feature a pyridinone (oxidized pyridine) core instead of the ethanone moiety, impacting hydrogen-bonding capabilities and solubility.
Physicochemical Properties
While direct data for the target compound’s solubility or melting point are unavailable, inferences can be drawn from analogues:
- Nitro Group Impact: The 7-nitro group likely increases polarity compared to non-nitro analogues, reducing lipid solubility but enhancing interactions with polar solvents.
- Mass Spectrometry: The target compound’s m/z = 396/398 (Br) contrasts with simpler derivatives like 88091-81-0 (1-(1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one, m/z = 248 [M+H]<sup>+</sup>), demonstrating the mass increment due to nitro and bromo substituents .
Biological Activity
1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one (CAS No. 88091-85-4) is a complex organic compound characterized by its unique indeno-pyridine structure and the presence of a nitro group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C14H10N2O3
- Molecular Weight : 254.24 g/mol
- IUPAC Name : 1-(7-nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone
- InChI Key : UJQKAUHNIBJUMK-UHFFFAOYSA-N
The biological activity of 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group plays a crucial role in facilitating redox reactions and enabling the compound to engage with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular pathways, including those related to oxidative stress and enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds similar to 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone exhibit significant antimicrobial activity. Studies have shown that derivatives of indeno-pyridine structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. For instance, it has been found to exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate strong inhibitory effects, making it a candidate for further development as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone | MDA-MB-231 | 7.2 ± 0.56 |
| 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone | HepG2 | 11.0 ± 0.282 |
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various indeno-pyridine derivatives on cancer cell lines. The results showed that 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone was among the most potent compounds tested, exhibiting an IC50 value lower than that of established chemotherapeutics like Sorafenib .
Study on Antimicrobial Activity
In another investigation, a series of nitro-substituted compounds were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethanone displayed significant antibacterial effects at varying concentrations, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
